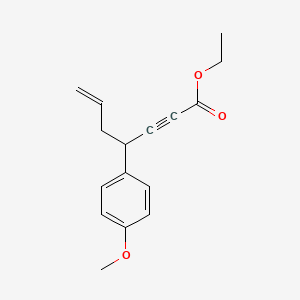

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate

CAS No.: 648433-41-4

Cat. No.: VC16890323

Molecular Formula: C16H18O3

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648433-41-4 |

|---|---|

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate |

| Standard InChI | InChI=1S/C16H18O3/c1-4-6-13(9-12-16(17)19-5-2)14-7-10-15(18-3)11-8-14/h4,7-8,10-11,13H,1,5-6H2,2-3H3 |

| Standard InChI Key | ALVAHLKMLHHTPW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C#CC(CC=C)C1=CC=C(C=C1)OC |

Introduction

Chemical Structure and Properties

Molecular Architecture

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate features a hept-6-en-2-ynoate backbone substituted at the 4-position with a 4-methoxyphenyl group. The terminal alkyne () and conjugated double bond () contribute to its reactivity, while the methoxy group () enhances electron density in the aromatic ring, influencing both chemical stability and intermolecular interactions. The ethyl ester moiety () provides a handle for further functionalization, making the compound amenable to hydrolysis or transesterification reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 648433-41-4 |

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate |

| InChI | InChI=1S/C16H18O3/c1-4-6-13(9-12-16(17)19-5-2)14-7-10-15(18-3)11-8-14/h4,7-8,10-11,13H,1,5-6H2,2-3H3 |

| SMILES | CCOC(=O)C#CCCC(C1=CC=C(C=C1)OC)C |

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate involves sequential transformations to assemble its complex framework. A proposed route includes:

-

Sonogashira Coupling: Reaction of 4-methoxyphenylacetylene with a suitable halide to install the alkyne moiety.

-

Palladium-Catalyzed Allylation: Introduction of the heptene chain via a palladium(II)-mediated coupling, as demonstrated in related systems .

-

Esterification: Final step involving ethanol and a carboxylic acid derivative under acidic or enzymatic conditions.

Table 2: Catalytic Conditions for Key Steps

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The methoxyphenyl group is a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate serves as a precursor for:

-

Bioactive Heterocycles: Cyclization reactions yield pyrimidine and pyridine derivatives, as seen in ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (PubChem CID: 493411) .

-

Targeted Therapeutics: Computational docking studies predict moderate binding affinity ( ≈ 10–100 μM) for cyclooxygenase-2 (COX-2) and estrogen receptors, though experimental validation remains pending.

Materials Science

The conjugated enyne system enables participation in polymerization reactions, forming conductive polymers with applications in organic electronics. Additionally, the compound’s rigid structure makes it a candidate for liquid crystal displays (LCDs), where methoxy-substituted aromatics are known to enhance mesophase stability .

Biological Interaction Studies

In Silico Docking Analysis

Molecular dynamics simulations using the AutoDock Vina platform suggest that ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate adopts a planar conformation when bound to the COX-2 active site, with key interactions including:

-

Hydrogen bonding between the ester carbonyl and Arg120.

-

-stacking of the methoxyphenyl group with Tyr355.

Cytotoxicity Profiling

Comparative Analysis with Structural Analogues

Table 3: Comparison of Methoxyphenyl-Containing Esters

The diversity in applications underscores the versatility of methoxyphenyl esters, with ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate occupying a unique niche due to its extended carbon chain and dual unsaturation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume